![molecular formula C22H23N3O3 B6540236 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide CAS No. 1021266-27-2](/img/structure/B6540236.png)
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase lipophilicity and thus improve bioavailability .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to say how this compound would react. Benzamides are generally quite stable, but can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Benzamides are generally solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Sweetener and Flavor Enhancer
- Advantame , the methyl ester of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a non-nutritive artificial sweetener. Here are some key points:
- Metabolism : In rats, dogs, and humans, advantame is primarily excreted in feces (>80% in each species) and minimally in urine. The main metabolite is ANS9801-acid, with other minor metabolites detected .
Benzimidazole Derivatives
- The compound’s structure contains a benzimidazole nucleus. Benzimidazole derivatives have diverse applications, including as anthelmintic drugs (e.g., Albendazole, Mebendazole), proton pump inhibitors (e.g., Omeprazole, Lansoprazole), and antifungal agents (e.g., Thiabendazole) .
Synthetic Methodology
- Researchers have explored novel synthetic methods to prepare derivatives of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide. For instance, 7-methylcoumarin has been used as a raw material in this context .
Mutagenic Assessment
- Studies have assessed the mutagenic activity of advantame. In vitro and in vivo evaluations contribute to understanding its safety profile .
Mécanisme D'action
Target of Action
VU0637232-1, also known as N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a complex chemical compound. The primary targets of this compound are yet to be definitively identified .
Mode of Action
It is believed to interact with its targets, leading to a series of biochemical reactions .
Biochemical Pathways
It is known that compounds of similar structure can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular level, including changes in gene expression, cell signaling, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like VU0637232-1. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-4-6-18(7-5-16)22(27)23-14-3-15-25-21(26)13-12-20(24-25)17-8-10-19(28-2)11-9-17/h4-13H,3,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRFQSLWNREKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.